molecular formula C16H9ClN2O2S B5728748 N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5728748
M. Wt: 328.8 g/mol
InChI Key: CSWNLYBAYUOCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as BF-1, is a novel compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BF-1 possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation, angiogenesis, and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation, and to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In neuronal cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to enhance synaptic plasticity and cognitive function, and to protect against oxidative stress and neuroinflammation. In microbial cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit bacterial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity and stability, and its diverse range of potential applications. However, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the structure-activity relationship of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and its derivatives to identify more potent and selective compounds.
3. Elucidation of the molecular targets and signaling pathways involved in the biological effects of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide.
4. Evaluation of the pharmacokinetics and toxicology of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in animal models.
5. Development of novel drug delivery systems for N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide to improve its solubility and bioavailability.
6. Investigation of the potential applications of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in other fields such as immunology and cardiovascular disease.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a promising compound with potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-benzofuran-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In infectious diseases, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its antimicrobial properties against various pathogens.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2S/c17-10-5-3-7-13-14(10)18-16(22-13)19-15(20)12-8-9-4-1-2-6-11(9)21-12/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNLYBAYUOCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

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